molecular formula C22H20N2O2 B2806278 N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide CAS No. 941978-35-4

N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide

Cat. No.: B2806278
CAS No.: 941978-35-4
M. Wt: 344.414
InChI Key: YRVVMUPVBRGDBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide is a synthetic naphthalene-derived carboxamide compound intended for research use only. It is not approved for human, veterinary, or household use. This molecule features a naphthalene core linked via a carboxamide group to a phenyl ring substituted with a 2-oxopiperidin-1-yl moiety. This structural motif, which incorporates a lactam (2-oxopiperidine) group, is of significant interest in medicinal chemistry and is commonly found in compounds designed to target enzymes and receptors . The oxopiperidine group can enhance solubility and contribute to binding interactions through hydrogen bonding and dipole moments, which may influence the compound's pharmacokinetic properties . Researchers are exploring this chemical scaffold for its potential in various applications. Structurally similar compounds containing the 4-(2-oxopiperidin-1-yl)phenyl group have been investigated as key components in highly potent and selective inhibitors of biological targets, such as blood coagulation factor Xa . Furthermore, analogous naphthalene carboxamides have been studied for their diverse biological activities, including potential anticoagulant and antitumor properties, making them valuable probes for biochemical research . This combination of a hydrophobic naphthalene core and a polar carboxamide linker with a lactam-containing aromatic ring provides a versatile platform for chemical derivatization and structure-activity relationship (SAR) studies in drug discovery efforts.

Properties

IUPAC Name

N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2/c25-21-7-3-4-14-24(21)20-12-10-19(11-13-20)23-22(26)18-9-8-16-5-1-2-6-17(16)15-18/h1-2,5-6,8-13,15H,3-4,7,14H2,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVVMUPVBRGDBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Chemical Reactions Analysis

N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide involves its interaction with specific molecular targets. For instance, compounds with similar structures have been shown to inhibit the activity of certain enzymes, such as factor Xa, by binding to their active sites. This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing blood clot formation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues and Pharmacological Relevance

Apixaban (CAS 503612-47-3)
  • Structure : Contains a 4-(2-oxopiperidin-1-yl)phenyl group linked to a pyrazolo-pyridine core.
  • Activity : Anticoagulant, targeting Factor Xa.
N-(4-Bromophenyl)naphthalene-2-carboxamide (Compound 6)
  • Structure : Shares the naphthalene-2-carboxamide core but substitutes the 2-oxopiperidinyl group with a bromine atom.
  • Synthesis : Synthesized via microwave-assisted amidation (150°C, 800 W, 2 hours) using 2-naphthoic acid and 4-bromoaniline in solvent-free conditions or with DMF/PhCl .
  • Implications : The bromine substituent may reduce metabolic stability compared to the oxopiperidinyl group, highlighting the latter’s role in enhancing drug-like properties.
N-[4-[4-(tert-butyl)phenoxy]phenyl]-1-hydroxy-4-(phenylazo)naphthalene-2-carboxamide (CAS 57360-63-1)
  • Structure: Features a naphthalene-2-carboxamide core with azo and tert-butyl phenoxy substituents.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) LogP PSA (Ų) Key Substituents
N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide C22H20N2O2 344.4 ~3.8* ~60 2-oxopiperidinyl phenyl
Apixaban C25H25N5O4 459.5 2.1 107 Pyrazolo-pyridine, 2-oxopiperidinyl
N-(4-Bromophenyl)naphthalene-2-carboxamide C17H12BrNO 326.2 ~3.5 49 Bromophenyl
CAS 57360-63-1 C33H29N3O3 515.6 7.5 79.8 tert-butyl phenoxy, phenylazo

*Estimated via computational tools (e.g., ChemDraw).

Biological Activity

N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide is a synthetic compound that has attracted attention in pharmacological research due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a naphthalene core linked to a piperidinone moiety through a phenyl group , with the molecular formula C18H19N3O2C_{18}H_{19}N_{3}O_{2}. Its structure suggests significant potential for biological activity, particularly in the context of enzyme inhibition and receptor interactions.

This compound primarily acts as an inhibitor of activated factor X (FXa) , a key enzyme in the coagulation cascade. By inhibiting FXa, this compound reduces thrombin generation, which is crucial for blood clotting processes. The mechanism can be summarized as follows:

  • Binding Interaction : The compound binds competitively to the active site of FXa, disrupting its enzymatic activity.
  • Dose-Dependent Efficacy : It exhibits dose-dependent antithrombotic effects while preserving hemostasis at therapeutic doses.
  • Influence on Cellular Functions : By reducing thrombin levels, it indirectly inhibits platelet aggregation, highlighting its potential in managing thromboembolic disorders.

Biological Activity and Therapeutic Applications

The biological activity of this compound has been explored in various studies:

Anticoagulant Activity

A study demonstrated that this compound effectively inhibits FXa activity with an IC50 value indicating its potency as an anticoagulant agent. This positions it as a candidate for therapeutic applications in treating conditions such as deep vein thrombosis and pulmonary embolism.

Interaction with Biomolecules

Research indicates that this compound interacts with various enzymes and proteins, influencing biochemical pathways related to coagulation and cellular signaling. Such interactions may lead to diverse therapeutic effects beyond anticoagulation.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

  • In Vitro Studies : Laboratory experiments have shown that the compound significantly reduces thrombin generation in human plasma, confirming its role as an FXa inhibitor.
  • Animal Models : In vivo studies using animal models have illustrated its efficacy in preventing thrombus formation without adversely affecting bleeding time.
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of similar compounds have provided insights into how modifications to the structure can enhance or diminish biological activity, guiding future drug design efforts .

Summary Table of Biological Activities

Activity TypeDescriptionReference
FXa InhibitionCompetitive inhibitor with significant potency,
Antithrombotic EffectsDose-dependent efficacy while preserving hemostasis,
Cellular InteractionInfluences cell function via thrombin reduction,

Q & A

Q. What are the key steps and optimization strategies for synthesizing N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide?

  • Methodological Answer : The synthesis involves coupling a naphthalene-2-carboxylic acid derivative with a substituted aniline containing a 2-oxopiperidinyl group. Critical steps include:
  • Amide bond formation : Use of coupling agents like HATU or DCC in anhydrous dichloromethane (DCM) at 0–25°C for 12–24 hours to ensure high yields .
  • Piperidinone introduction : Alkylation or condensation reactions under nitrogen atmosphere to prevent oxidation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures .
    Optimization focuses on solvent choice (e.g., DMF for solubility), pH control during amidation, and catalytic additives (e.g., DMAP) to reduce side reactions .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify aromatic protons (δ 7.2–8.5 ppm) and carboxamide carbonyl (δ ~165 ppm). The 2-oxopiperidinyl group is confirmed by characteristic methylene signals (δ 2.5–3.5 ppm) and ketone resonance (δ ~207 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion [M+H]+^+ at m/z 375.18 (calculated for C22_{22}H21_{21}N2_2O2_2) .
  • HPLC : Purity >95% using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .

Q. What preliminary biological assays are recommended to screen for pharmacological activity?

  • Methodological Answer :
  • In vitro enzyme inhibition : Test against kinases (e.g., EGFR, PI3K) or proteases using fluorogenic substrates. IC50_{50} values are determined via dose-response curves .
  • Cell viability assays : MTT or resazurin-based assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization to measure interactions with target proteins (e.g., Bcl-2, HDACs) .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., twinning) be resolved during structural elucidation?

  • Methodological Answer :
  • Twinning analysis : Use the SHELXT or SHELXD software to identify twin laws (e.g., [100 010 101] for non-merohedral twins) .
  • Refinement strategies : Apply the HKLF5 format in SHELXL to refine against twinned data. Parameter constraints (e.g., ISOR, DELU) stabilize refinement of disordered regions .
  • Validation tools : Check Rint_{int} and CC1/2_{1/2} to assess data quality. Twin fraction ratios (e.g., 0.357:0.643) are refined iteratively .

Q. What experimental approaches address contradictions in biological activity data across studies?

  • Methodological Answer :
  • Dose-response normalization : Account for variations in cell line sensitivity (e.g., EC50_{50} in MDA-MB-231 vs. A549) by using internal controls (e.g., staurosporine as a reference inhibitor) .
  • Target validation : CRISPR/Cas9 knockout of putative targets (e.g., HDAC6) to confirm on-mechanism effects .
  • Metabolic stability assays : Incubate the compound with liver microsomes to assess CYP450-mediated degradation, which may explain variability in in vivo vs. in vitro results .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?

  • Methodological Answer :
  • Pharmacophore modeling : Identify critical moieties (e.g., the 2-oxopiperidinyl group for hydrogen bonding) using Schrödinger’s Phase or MOE .
  • Fragment replacement : Substitute the naphthalene ring with indole or quinoline scaffolds to evaluate π-π stacking efficiency .
  • Bioisosteric substitutions : Replace the carboxamide with sulfonamide or urea groups to modulate solubility and target affinity .
    Data from analogs (e.g., 3-methoxypiperidinyl derivatives) show improved IC50_{50} values (e.g., 0.8 µM vs. 2.3 µM for EGFR inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.